Malonato de dietilo (2-pentilo)

Descripción general

Descripción

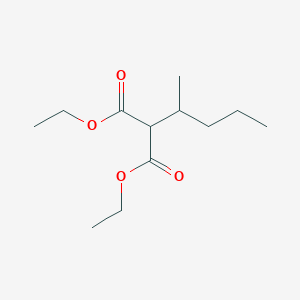

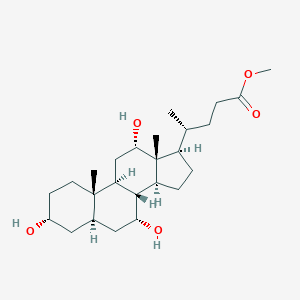

Diethyl (1-methylbutyl)malonate, also known as Diethyl (1-methylbutyl)malonate, is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

The exact mass of the compound Diethyl (1-methylbutyl)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (1-methylbutyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (1-methylbutyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicología Forense

El malonato de dietilo (2-pentilo) se utiliza en toxicología forense para evaluar la causa de muerte al facilitar la reacción in vitro de los barbitúricos con formaldehído . Esta aplicación es crucial para determinar la presencia de barbitúricos en muestras biológicas, lo que puede ser indicativo de sobredosis o envenenamiento.

Investigación de Catálisis

En el campo de la catálisis, el malonato de dietilo (2-pentilo) participa en estudios que exploran el uso de grafito expandible (EG) como catalizador . El EG se prepara a partir de grafito en escamas natural, permanganato de potasio y ácido sulfúrico, y ha demostrado ser prometedor en la síntesis de malonato de dietilo, ofreciendo una opción de catalizador ecológica y fácilmente reciclable.

Terapéutica Cardiovascular

La investigación ha indicado que los derivados del malonato pueden ser significativos en terapéutica cardiovascular. Específicamente, el malonato administrado en la reperfusión puede prevenir la insuficiencia cardíaca posinfarto de miocardio al disminuir la lesión por isquemia/reperfusión . Esta aplicación es particularmente prometedora ya que sugiere una posible estrategia terapéutica para prevenir el daño a largo plazo de los ataques cardíacos.

Mecanismo De Acción

Diethyl (2-pentyl)malonate

, also known as diethyl 2-pentan-2-ylpropanedioate or Diethyl (1-methylbutyl)malonate , is a chemical compound with the molecular formula C12H22O4 . This compound is a transparent, colorless liquid, soluble in organic solvents like methanol, ethanol, and acetone . It is routinely used as a building block in the synthesis of diverse chemical compounds including agrochemicals and dyes, serving additionally as a solvent and reactant in organic syntheses .

Target of Action

It is known to be used in the synthesis of diverse chemical compounds, suggesting that its targets may vary depending on the specific synthesis process .

Mode of Action

It is known to be used as a reactant in organic syntheses , suggesting that it may interact with other compounds to form new chemical structures.

Biochemical Pathways

It is known to be used in the synthesis of diverse chemical compounds , suggesting that it may be involved in various biochemical pathways depending on the specific synthesis process.

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and acetone suggests that it may have good bioavailability.

Result of Action

It is known to be used in the synthesis of diverse chemical compounds , suggesting that its effects may vary depending on the specific synthesis process.

Action Environment

The action, efficacy, and stability of Diethyl (2-pentyl)malonate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture, air, and light . Therefore, it is recommended to store this compound at ambient temperatures and protect it from oxidizing agents .

Propiedades

IUPAC Name |

diethyl 2-pentan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFSNEWORATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267910 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-47-5 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)

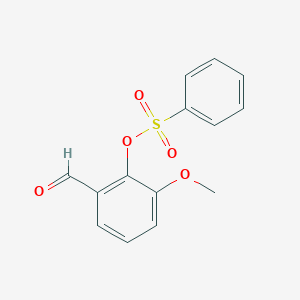

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)